molecular formula C10H13ClFN B13531598 4-(4-Chloro-3-fluorophenyl)butan-1-amine

4-(4-Chloro-3-fluorophenyl)butan-1-amine

Cat. No.: B13531598
M. Wt: 201.67 g/mol
InChI Key: RIFFCSTYHPJOQA-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-fluorophenyl)butan-1-amine is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-fluorophenyl)butan-1-amine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to specific temperatures to ensure complete reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chloro-3-fluorophenyl)butan-1-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-4-fluorophenyl)butan-1-amine
  • 4-Chloro-1-(4-fluorophenyl)butan-1-one
  • 4-Fluorobenzylamine

Uniqueness

4-(4-Chloro-3-fluorophenyl)butan-1-amine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where these unique properties are required .

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

4-(4-chloro-3-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13ClFN/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7H,1-3,6,13H2

InChI Key

RIFFCSTYHPJOQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCN)F)Cl

Origin of Product

United States

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